2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine
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Overview
Description
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is a complex organic compound characterized by its unique structural features, including a methanesulfinyl group, a trifluoromethyl-substituted phenyl ring, and a thiazolyl-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfoxide to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfinyl group yields a sulfone, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The thiazolyl-pyrimidine core can engage in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine stands out due to its unique combination of functional groups and structural features. The presence of the methanesulfinyl group and the thiazolyl-pyrimidine core provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Thiazole moiety : Known for its role in various biological activities.
- Trifluoromethyl group : Often enhances lipophilicity and biological activity.
- Methanesulfinyl group : Imparts unique reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
In a study examining the cytotoxic effects of thiazole-containing compounds on various cancer cell lines, it was found that:
- IC50 values for certain analogs were below 10 µM, indicating strong antiproliferative effects.
- Structural modifications, such as the addition of electron-donating groups on the phenyl ring, were correlated with increased activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 9.5 |
Compound B | MCF-7 | 7.8 |
Target Compound | A549 | 6.2 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of key signaling pathways : Similar thiazole derivatives have been shown to interfere with pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
- Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells through caspase activation.
Antimicrobial Activity
In addition to antitumor properties, there is emerging evidence regarding the antimicrobial potential of thiazole derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains.
Research Findings
A recent study tested several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated:
- Effective concentrations ranged from 5 to 50 µg/mL for notable strains, showcasing a broad spectrum of activity.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the molecular structure affect biological activity. Key observations include:
- Presence of trifluoromethyl group : Enhances potency by increasing lipophilicity.
- Substituents on the thiazole ring : Variations significantly impact cytotoxicity and selectivity towards cancer cells.
Summary Table of SAR Findings
Modification | Effect on Activity |
---|---|
Addition of methanesulfinyl group | Increased solubility and bioavailability |
Variation in phenyl substituents | Altered IC50 values; optimal substitutions identified |
Properties
CAS No. |
917809-05-3 |
---|---|
Molecular Formula |
C15H10F3N3OS2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-(2-methylsulfinylpyrimidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C15H10F3N3OS2/c1-24(22)14-19-6-5-11(21-14)13-12(20-8-23-13)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3 |
InChI Key |
GGZSKYKLWIJLJW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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